molecular formula C17H11ClN4O2S B2656827 6-(3-chlorophenyl)-2-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one CAS No. 1105247-52-6

6-(3-chlorophenyl)-2-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one

Cat. No. B2656827
CAS RN: 1105247-52-6
M. Wt: 370.81
InChI Key: SAMLDUMYQGYALO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-chlorophenyl)-2-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C17H11ClN4O2S and its molecular weight is 370.81. The purity is usually 95%.
BenchChem offers high-quality 6-(3-chlorophenyl)-2-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-chlorophenyl)-2-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Docking Studies

Researchers have synthesized various heterocyclic compounds incorporating biologically active entities such as oxazole, pyrazoline, and pyridine. These compounds have been tested for anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA). Compound 6(d) exhibited the highest potency among the synthesized compounds. Additionally, these compounds demonstrated promising in vitro antibacterial and antifungal activities. Molecular docking studies suggest potential applications in overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Antimicrobial Applications

Another study focused on the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents. The synthesized compounds showed moderate antimicrobial activity, highlighting the potential use of such compounds in developing new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).

Anticonvulsant and Muscle Relaxant Activities

Research into the anticonvulsant and muscle relaxant activities of new derivatives related to the compound of interest revealed promising results. Compounds 5d and 5e showed significant anticonvulsant activity in both maximal electroshock model (MES) and pentylenetetrazole model (PTZ) tests, comparable to standard drugs such as phenytoin and diazepam. Additionally, compound 5e exhibited significant muscle relaxant activity, demonstrating the therapeutic potential of these compounds (Sharma, Verma, Sharma, & Prajapati, 2013).

Antiviral Activity

A study on the conversion of certain furanones bearing a pyrazolyl group into various heterocyclic systems revealed some compounds with promising antiviral activity against HAV and HSV-1 viruses. This highlights the potential of such compounds in the development of new antiviral drugs (Hashem, Youssef, Kandeel, & Abou-Elmagd, 2007).

properties

IUPAC Name

6-(3-chlorophenyl)-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN4O2S/c18-12-4-1-3-11(9-12)13-6-7-16(23)22(20-13)10-15-19-17(21-24-15)14-5-2-8-25-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMLDUMYQGYALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-chlorophenyl)-2-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one

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